molecular formula C13H15ClN2O2 B13852896 N-2-(2,3-Didehydro)-moclobemide

N-2-(2,3-Didehydro)-moclobemide

Cat. No.: B13852896
M. Wt: 266.72 g/mol
InChI Key: IECYLHLPVMGLMQ-UHFFFAOYSA-N
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Description

N-2-(2,3-Didehydro)-moclobemide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(2,3-Didehydro)-moclobemide involves several steps. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in the presence of an aqueous base under dynamic pH control to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide. This intermediate is then reacted with a series of alkyl or aralkyl halides in a polar aprotic solvent using a catalytic amount of lithium hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-2-(2,3-Didehydro)-moclobemide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-2-(2,3-Didehydro)-moclobemide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-2-(2,3-Didehydro)-moclobemide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nucleoside reverse transcriptase, which is crucial for the replication of certain viruses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
  • N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

Uniqueness

N-2-(2,3-Didehydro)-moclobemide is unique due to its specific structural features and the presence of the 2,3-didehydro moiety, which may confer distinct biological activities compared to other similar compounds .

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

4-chloro-N-[2-(2,3-dihydro-1,4-oxazin-4-yl)ethyl]benzamide

InChI

InChI=1S/C13H15ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4,7,9H,5-6,8,10H2,(H,15,17)

InChI Key

IECYLHLPVMGLMQ-UHFFFAOYSA-N

Canonical SMILES

C1COC=CN1CCNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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